tert-butyl3-(5-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(5-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a bromine atom and a pyrrolidine ring, making it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(5-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Coupling with Pyrrolidine: The brominated pyrazole is coupled with tert-butyl pyrrolidine-1-carboxylate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(5-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Tert-butyl 3-(5-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom on the pyrazole ring can participate in halogen bonding, which can influence the compound’s binding affinity to its targets . The pyrrolidine ring can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(5-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrazole ring and the presence of a pyrrolidine ring. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H18BrN3O2 |
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Molecular Weight |
316.19 g/mol |
IUPAC Name |
tert-butyl 3-(5-bromopyrazol-1-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-7-5-9(8-15)16-10(13)4-6-14-16/h4,6,9H,5,7-8H2,1-3H3 |
InChI Key |
XNRUOTSSPSTKMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C(=CC=N2)Br |
Origin of Product |
United States |
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